Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl-
Description
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- (IUPAC name) is a substituted phenolic compound characterized by a cycloaliphatic 1-ethylcyclopentyl group at the 2-position and methyl groups at the 4- and 6-positions. The ethylcyclopentyl group introduces steric hindrance and hydrophobicity, which may enhance thermal stability and reduce volatility compared to simpler alkyl-substituted phenols .
Properties
CAS No. |
64924-66-9 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-(1-ethylcyclopentyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C15H22O/c1-4-15(7-5-6-8-15)13-10-11(2)9-12(3)14(13)16/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
JEDRDNRBDGFAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)C2=CC(=CC(=C2O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols can be achieved through various methods, including:
Fries Rearrangement: This involves the rearrangement of phenolic esters to hydroxyaryl ketones using Lewis acids.
Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to para-aminophenols.
Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of phenolic esters or ethers to yield phenols.
Reduction of Quinones: Quinones can be reduced to phenols using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of phenols often involves the Hock Process , where cumene (isopropylbenzene) is oxidized to cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Phenols can be reduced to cyclohexanols using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Quinones
Reduction: Cyclohexanols
Substitution: Nitro, halo, and sulfonyl derivatives of phenol
Scientific Research Applications
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- involves its interaction with various molecular targets and pathways. Phenols generally exert their effects through:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Oxidative Stress: Phenols can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
Enzyme Inhibition: Phenols can inhibit enzymes by binding to their active sites, affecting metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares the target compound with key structural analogues, emphasizing substituent effects:
Substituent Impact Analysis:
- Hydrophobicity: Cycloaliphatic substituents (e.g., ethylcyclopentyl) enhance hydrophobicity compared to aromatic or short-chain alkyl groups, favoring use in non-polar polymer matrices .
- Electron-Donating Effects: Methyl and alkyl groups at the para and ortho positions stabilize the phenolic -OH group, enhancing radical-scavenging capabilities critical for antioxidant activity .
Physical and Chemical Properties
Key physical properties of selected analogues (data inferred from ):
The target compound’s ethylcyclopentyl group likely increases its melting and boiling points relative to 2,6-dimethylphenol due to enhanced molecular weight and rigidity. Its solubility is expected to be lower than linear alkyl-substituted phenols, aligning with trends observed in tert-butyl analogues .
Application-Specific Performance
- Antioxidant Efficiency: tert-Butyl-substituted phenols (e.g., 2,4-Dimethyl-6-tert-butylphenol) are widely used in coatings and polyolefins due to their balance of stability and compatibility . Bulkier substituents (e.g., ethylcyclopentyl) may offer superior longevity in harsh environments but could reduce compatibility with certain polymers, necessitating formulation adjustments .
- Ethylcyclopentyl and tert-butyl groups are less studied than BPA but may offer safer profiles due to reduced aromaticity and metabolic persistence .
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